2,3-Dehydrosilychristin

Antioxidant Cellular protection Flavonolignan SAR

2,3-Dehydrosilychristin (CAS 57499-41-9) is a 2,3-dehydroflavonolignan belonging to the silymarin complex, a family of polyphenolic compounds extracted primarily from Silybum marianum (milk thistle) fruits. It is the oxidized derivative of silychristin, the second most abundant flavonolignan in silymarin after silybin, bearing a characteristic C-2,3 double bond that enables electron delocalization across the entire molecular scaffold.

Molecular Formula C25H20O10
Molecular Weight 480.4 g/mol
CAS No. 57499-41-9
Cat. No. B12081447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dehydrosilychristin
CAS57499-41-9
Molecular FormulaC25H20O10
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O
InChIInChI=1S/C25H20O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,23,26-30,32H,9H2,1H3/t14-,23+/m1/s1
InChIKeySFNRHEPTJDJBPD-FATZIPQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dehydrosilychristin (CAS 57499-41-9): A Silymarin-Derived Flavonolignan with Differentiated Bioactivity Profile


2,3-Dehydrosilychristin (CAS 57499-41-9) is a 2,3-dehydroflavonolignan belonging to the silymarin complex, a family of polyphenolic compounds extracted primarily from Silybum marianum (milk thistle) fruits [1]. It is the oxidized derivative of silychristin, the second most abundant flavonolignan in silymarin after silybin, bearing a characteristic C-2,3 double bond that enables electron delocalization across the entire molecular scaffold [2]. This structural feature makes 2,3-dehydrosilychristin substantially more oxidizable than its parent silychristin, with profound consequences for its radical-scavenging, cytoprotective, and metal-chelating capabilities relative to non-dehydro flavonolignan congeners [3]. Originally isolated from S. marianum seeds, 2,3-dehydrosilychristin has also been recently reported from Vitex negundo leaves, expanding its natural product sourcing landscape [4].

Why 2,3-Dehydrosilychristin Cannot Be Replaced by Silychristin or Other Silymarin Flavonolignans


Silymarin flavonolignans are not functionally interchangeable. Despite sharing a common biosynthetic origin, individual congeners diverge dramatically in their electron-donor properties, cellular permeability, molecular targets, and mechanisms of action [1]. The C-2,3 double bond unique to the dehydro series confers 1–2 orders of magnitude greater radical-scavenging and cytoprotective potency compared to the parent flavonolignans, as demonstrated by electrochemical, DPPH, and HepG2-based assays [2]. Critically, even among closely related silychristin derivatives, the mechanism of multidrug resistance modulation differs fundamentally: 2,3-dehydrosilychristin directly inhibits P-glycoprotein (P-gp) efflux function, while anhydrosilychristin and isosilychristin act through downregulation of ABC transporter gene expression [3]. Moreover, zinc-chelating activity—a property of potential relevance to alcohol dehydrogenase inhibition and alcoholic liver damage—is exclusively exhibited by 2,3-dehydroflavonolignans and is completely absent in non-dehydro congeners [4]. Substituting 2,3-dehydrosilychristin with silychristin, silybin, or any non-dehydro analog would therefore forfeit specific, quantifiable bioactivities that are structurally encoded by the dehydro motif.

Quantitative Differentiation Evidence: 2,3-Dehydrosilychristin vs. Closest Analogs


Cellular Antioxidant Activity (CAA): 2,3-Dehydrosilychristin Is ~1.9-Fold More Potent Than Silychristin A in Human Cells

In a direct head-to-head comparison using the cellular antioxidant activity (CAA) assay, 2,3-dehydrosilychristin A achieved an IC50 of 6.0 ± 0.2 µM, compared to 11.4 ± 0.5 µM for its parent compound silychristin A—representing an approximate 1.9-fold greater intracellular antioxidant potency [1]. The 2,3-dehydro modification thus nearly doubles the cellular antioxidant efficacy, a finding consistent with the enhanced electron-donor properties conferred by the C-2,3 double bond. In the same study, ORAC (oxygen radical absorbance capacity) values were nearly identical between the two compounds (both IC50 ~5.4 µM), indicating that the differentiation emerges specifically at the cellular level where membrane permeability and intracellular distribution become relevant [1].

Antioxidant Cellular protection Flavonolignan SAR

Anti-Inflammatory Activity (NO Production): 2,3-Dehydrosilychristin Inhibits NO ~1.8-Fold More Efficiently Than Silychristin A in LPS-Stimulated Macrophages

In LPS-stimulated macrophages, 2,3-dehydrosilychristin A inhibited nitric oxide (NO) production with an IC50 of 36.0 ± 0.2 µM, compared to 65 ± 3 µM for silychristin A—a ~1.8-fold improvement in anti-inflammatory potency [1]. The study further reported that 2,3-dehydro- and anhydro derivatives inhibited NO production nearly twice as efficiently as silychristin A [1]. This anti-inflammatory differentiation is mechanistically relevant to the suppression of pro-inflammatory mediators and complements the compound's antioxidant profile.

Anti-inflammatory Nitric oxide Macrophage Immunomodulation

P-Glycoprotein Inhibition Mechanism: Direct Efflux Pump Blockade vs. Transcriptional Downregulation—A Mechanistic Dichotomy Among Silychristin Derivatives

2,3-Dehydrosilychristin A and silychristin A share a unique mechanism among silychristin derivatives: they modulate multidrug resistance through direct inhibition of P-glycoprotein (P-gp) efflux function (IC50 15.6 ± 0.5 µM and 21 ± 1 µM, respectively) [1]. In contrast, anhydrosilychristin (IC50 16.8 ± 0.2 µM) and isosilychristin (IC50 25.9 ± 0.4 µM) modulate multidrug resistance through an entirely different mechanism—downregulating expression of the ABCB1 (P-gp) and ABCG2 (BCRP) genes [1]. Sensitization of doxorubicin-resistant human ovarian carcinoma cells was observed predominantly for silychristin A and 2,3-dehydrosilychristin A, not for the transcriptionally-acting derivatives [1]. 2,3-Dehydrosilychristin A also achieved the lowest P-gp IC50 among all four tested compounds [1].

Multidrug resistance P-glycoprotein Cancer ABC transporters

DPPH Radical Scavenging: 2,3-Dehydrosilychristin Is ~4.3-Fold More Potent Than Parent Silychristin

In a cross-study comparison using standardized DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, 2,3-dehydrosilychristin exhibited an IC50 of 8.6 ± 0.8 µM, while its parent compound silychristin required 37.1 ± 3.1 µM to achieve equivalent radical quenching—a 4.3-fold potency advantage [1]. This difference is substantially larger than the ~1.9-fold advantage observed in cellular assays, reflecting the fundamental impact of the C-2,3 double bond on direct electron-transfer and hydrogen-atom-transfer reactivity. By comparison, 2,3-dehydrosilybin (IC50 13.3 ± 0.6 µM), silybin A (IC50 490 ± 21 µM), and the reference antioxidant Trolox (IC50 2.9 ± 0.1 µM) provide additional benchmarking [1]. 2,3-Dehydrosilychristin also displayed the highest Folin-Ciocalteu reducing capacity among all tested flavonolignans (1.58 ± 0.04 gallic acid equivalents) [1].

Radical scavenging DPPH Antioxidant screening Structure-activity relationship

Zinc Chelation: 2,3-Dehydrosilychristin Exhibits Exclusive Metal-Chelating Activity Absent in All Non-Dehydro Silymarin Flavonolignans

Among six purified silymarin flavonolignans tested for zinc-chelating activity, only the 2,3-dehydroderivatives—2,3-dehydrosilybin and 2,3-dehydrosilychristin—exhibited significant Zn²⁺ ion chelation [1]. Silybin, isosilybin, silychristin, and silydianin all failed to chelate zinc under identical assay conditions at pH 7.5 [1]. For 2,3-dehydrosilychristin, zinc-chelating activity was observed only at pH 7.5 and not under more acidic conditions (pH 4.5–6.8), whereas 2,3-dehydrosilybin demonstrated chelation across a broader pH range and was confirmed as the significantly stronger chelator of the two [1]. The effect of 2,3-dehydrosilychristin on yeast alcohol dehydrogenase (ADH) was modest but nonetheless stronger than that of fomepizole, the clinically used ADH inhibitor [1]. This zinc-chelating property is structurally encoded by the dehydro motif and represents a binary (present/absent) differentiator from all non-dehydro flavonolignans.

Metal chelation Zinc Alcohol dehydrogenase Hepatoprotection

Cytoprotective Hierarchy: 2,3-Dehydrosilychristin Ranks Among the Most Potent Cytoprotective Silymarin Flavonolignans in HepG2 Cells

A systematic electrochemical and biological evaluation of silybin (SB), silychristin (SCH), silydianin (SD), and their 2,3-dehydroderivatives (DHSB, DHSCH, DHSD) established a consistent activity hierarchy for antiradical and cytoprotective effects: DHSCH ~ DHSD > DHSB >> SCH/SD > SB [1]. This hierarchy was confirmed by density functional theory (DFT) calculations, electrochemical oxidation potentials, DPPH scavenging, and in vitro cytoprotection against tert-butyl hydroperoxide-induced damage in HepG2 hepatocellular carcinoma cells [1]. The 2,3-dehydroflavonolignans were found to be 1–2 orders of magnitude more active than their parent compounds across multiple endpoints [2]. 2,3-Dehydrosilychristin (DHSCH) consistently ranked at or near the top of this hierarchy, comparable to 2,3-dehydrosilydianin and superior to 2,3-dehydrosilybin [1]. Notably, compounds in the silychristin series (including 2,3-dehydrosilychristin) were noncytotoxic across 10 human cell lines of different histogenetic origins, with IC50 values >200 µM in HepG2 cells after 24 h exposure [3].

Cytoprotection Hepatoprotection HepG2 Oxidative stress

Optimal Application Scenarios for 2,3-Dehydrosilychristin Based on Quantitative Differentiation Evidence


Multidrug Resistance Reversal Studies Requiring Direct P-gp Inhibition

2,3-Dehydrosilychristin is the most potent direct P-gp inhibitor among all characterized silychristin derivatives (IC50 15.6 µM), and one of only two silymarin flavonolignans that achieve functional chemosensitization of doxorubicin-resistant ovarian carcinoma cells through direct efflux pump blockade rather than transcriptional modulation [1]. Researchers investigating P-gp-mediated multidrug resistance should select this compound over anhydrosilychristin or isosilychristin, which operate via ABCB1/ABCG2 gene expression downregulation and fail to produce functional sensitization of the resistant phenotype [1]. This mechanistic specificity makes 2,3-dehydrosilychristin the preferred probe for discriminating between direct pump inhibition and transcriptional resistance modulation pathways.

Cell-Based Oxidative Stress and Inflammation Models

With ~1.9-fold greater cellular antioxidant activity (CAA IC50 6.0 µM) and ~1.8-fold greater NO production inhibition (IC50 36.0 µM) compared to silychristin A in LPS-stimulated macrophages [1], 2,3-dehydrosilychristin is the optimal choice for cell-based models where intracellular antioxidant and anti-inflammatory effects must be achieved at lower compound concentrations. This potency advantage reduces solvent (DMSO) exposure, minimizes potential off-target effects at higher concentrations, and lowers per-experiment compound consumption—factors that directly impact experimental reproducibility and procurement economics in high-throughput screening programs.

Zinc-Chelation-Dependent Hepatoprotection and Alcohol Dehydrogenase Modulation

2,3-Dehydrosilychristin is one of only two silymarin flavonolignans capable of chelating zinc ions, a property completely absent in silybin, isosilybin, silychristin, and silydianin [1]. Its modest but fomepizole-surpassing inhibition of yeast alcohol dehydrogenase (ADH) [1] positions it as a unique tool compound for investigating zinc-dependent mechanisms in alcoholic liver damage. For this application, no other non-dehydro flavonolignan can serve as a substitute, making 2,3-dehydrosilychristin the sole procurement option for research programs exploring the intersection of metal chelation and hepatoprotection within the silymarin compound family. Note that 2,3-dehydrosilybin is a stronger chelator and may be preferable for applications where maximum chelation potency is required [1].

Natural Product Reference Standards for Antioxidant Assay Calibration

2,3-Dehydrosilychristin exhibits the most potent DPPH radical scavenging activity among all major silymarin flavonolignans (IC50 8.6 µM), surpassing 2,3-dehydrosilybin (13.3 µM) and outperforming silybin A (490 µM) by nearly two orders of magnitude [1]. It also displays the highest Folin-Ciocalteu reducing capacity (1.58 GAE) among all tested flavonolignans [1]. These benchmark values, coupled with its well-characterized purity profile (≥98% by HPLC) and noncytotoxic nature (IC50 >200 µM in HepG2 cells [2]), make 2,3-dehydrosilychristin an ideal reference standard for calibrating antioxidant assays and structure-activity relationship studies within the flavonolignan chemical space.

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